![molecular formula C23H32N2O3 B2421182 (4E)-2-{[(2-cyanophenyl)carbamoyl]methyl}tetradec-4-enoic acid CAS No. 1025526-59-3](/img/structure/B2421182.png)

(4E)-2-{[(2-cyanophenyl)carbamoyl]methyl}tetradec-4-enoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

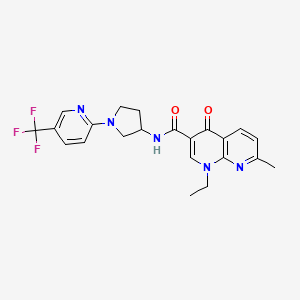

(4E)-2-{[(2-cyanophenyl)carbamoyl]methyl}tetradec-4-enoic acid, also known as 4E-2-CBME, is a synthetic organic acid with a wide range of applications in scientific research. It is a derivative of the widely studied compound 4-hydroxy-2-nonenal (HNE), and is used in a variety of research areas, including biochemistry, physiology, and pharmacology. 4E-2-CBME is used as an inhibitor of HNE, and has been found to have a variety of biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

Synthesis of Carboxylic Acids and Derivatives : Carboxylic acids with tetrahydropyran rings, such as 3-hydroxy acids, were prepared from key intermediates, and these acids were used to synthesize compounds like (2,6,6-trimethyltetrahydropyran-2-yl)acetic acid and 2-methyl-2-(2,6,6-trimethyltetrahydropyran-2-yl)propanoic acid. These acids underwent reactions to produce esters, alcohols, and ethers, showcasing a versatile synthetic pathway for the development of novel compounds (Hanzawa et al., 2012).

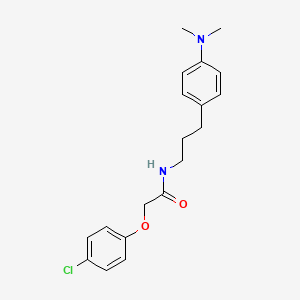

Synthesis of Novel Dyes : The synthesis of 2-Cyano 3-(4 dimethylaminophenyl) prop 2-enoic acid, a dye, was achieved through a condensation reaction. Its structure was confirmed using various spectroscopic techniques, and its electronic properties were analyzed, showing the potential for new dye development (Kotteswaran et al., 2016).

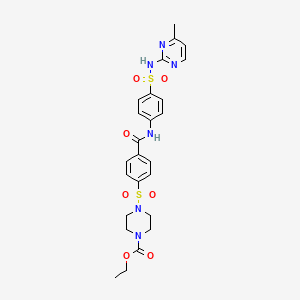

Development of Novel Heterocyclic Compounds : The utility of related acids was explored as starting materials for the synthesis of heterocyclic compounds, including a series of aroylacrylic acids, pyridazinones, and furanones derivatives. These compounds were expected to possess antibacterial activities, indicating their potential use in drug development and antibacterial treatments (El-Hashash et al., 2015).

Synthesis of GABA Analogues : Research has explored the synthesis of GABA (γ-aminobutyric acid) analogues from related carboxylic acids. The analogues synthesized include E-4-Amino-2-methylbut-2-enoic acid and its isomers, showcasing the potential for neuroactive drug development (Duke et al., 2004).

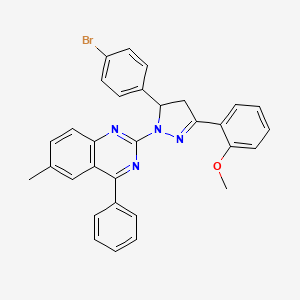

Development of MMP-13 Inhibitors : The de novo design of molecules led to the creation of highly selective and ligand-efficient MMP-13 inhibitors, showcasing the potential of using carboxylic acid derivatives for targeted drug discovery and the modulation of therapeutically relevant proteins (Lanz & Riedl, 2014).

Structural Studies and Crystallography : The structural investigation of similar compounds through X-ray crystallography, spectroscopy, and DFT has provided detailed insights into the molecular configurations and interactions, aiding in the design and development of novel compounds (Venkatesan et al., 2016).

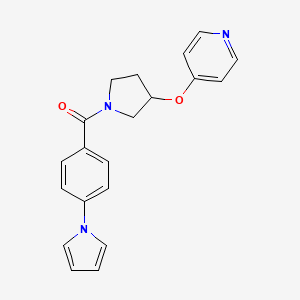

Synthesis of Neuroprotective Agents : Research on the synthesis of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters indicated their role as potent inhibitors of kynurenine-3-hydroxylase, presenting them as potential neuroprotective agents (Drysdale et al., 2000).

Eigenschaften

IUPAC Name |

(E)-2-[2-(2-cyanoanilino)-2-oxoethyl]tetradec-4-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2O3/c1-2-3-4-5-6-7-8-9-10-11-14-19(23(27)28)17-22(26)25-21-16-13-12-15-20(21)18-24/h10-13,15-16,19H,2-9,14,17H2,1H3,(H,25,26)(H,27,28)/b11-10+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNQVMRZQDWYLJW-ZHACJKMWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC=CCC(CC(=O)NC1=CC=CC=C1C#N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC/C=C/CC(CC(=O)NC1=CC=CC=C1C#N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4E)-2-{[(2-cyanophenyl)carbamoyl]methyl}tetradec-4-enoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(2-methoxyphenyl)acetamide](/img/structure/B2421099.png)

![(5,6-dichloropyridin-3-yl)-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B2421101.png)

![2-[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2421107.png)

![3-{2-[(E)-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B2421114.png)

![1-[(3,4-Dimethylphenyl)sulfonyl]-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2421117.png)

![1-chloro-N-[2-ethoxy-5-(morpholine-4-sulfonyl)phenyl]isoquinoline-3-carboxamide](/img/structure/B2421118.png)

![8-(2-aminophenyl)-3-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2421122.png)